Molecular Mass Differentiation Enables Unambiguous MS Detection Over Liothyronine
3,3',5-Triiodo-N-hydroxy-L-thyronine (C₁₅H₁₂I₃NO₅, monoisotopic mass 666.865 Da) differs from liothyronine (C₁₅H₁₂I₃NO₄, monoisotopic mass 650.870 Da) by an additional oxygen atom (+15.995 Da). This mass shift provides a clear differentiation window in HRMS experiments, allowing selective ion extraction and quantification even when co-eluting with the parent drug [1]. The impurity classification system for thyroid APIs published in the same study categorizes such distinct molecular species, enabling systematic identification [1].
| Evidence Dimension | Monoisotopic molecular mass |
|---|---|
| Target Compound Data | 666.865 Da |
| Comparator Or Baseline | Liothyronine (3,3',5-triiodo-L-thyronine): 650.870 Da |
| Quantified Difference | +15.995 Da (one additional oxygen atom) |
| Conditions | High-resolution mass spectrometry (HRMS); impurity profiling study of liothyronine sodium API [1] |
Why This Matters
This mass difference is critical for unambiguous HRMS identification and quantification of the N-hydroxy impurity in the presence of the parent drug, a requirement for ICH Q3A-compliant impurity reporting.
- [1] Ruggenthaler M, Grass J, Schuh W, Huber CG, Reischl RJ. Impurity profiling of liothyronine sodium by means of reversed phase HPLC, high resolution mass spectrometry, on-line H/D exchange and UV/Vis absorption. J Pharm Biomed Anal. 2017 Sep 5;143:147-158. doi: 10.1016/j.jpba.2017.05.039. View Source
